1-(5-Chloro-2-methoxyphenyl)-3-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea
Beschreibung
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Eigenschaften
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN3O3S/c1-29-19-9-6-15(23)13-17(19)25-22(28)24-16-7-8-18-14(12-16)4-2-10-26(18)21(27)20-5-3-11-30-20/h3,5-9,11-13H,2,4,10H2,1H3,(H2,24,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGLGTODMLVUFIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
1-(5-Chloro-2-methoxyphenyl)-3-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea is a synthetic organic compound that has garnered attention for its potential biological activities. This compound consists of a urea moiety linked to a tetrahydroquinoline structure and a thiophene carbonyl group, which may influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 365.81 g/mol. The structural features include:
- Chloro and methoxy substituents on the phenyl ring.
- Thiophene carbonyl contributing to its unique reactivity.
- Tetrahydroquinoline core , which is often associated with various biological activities.
Table 1: Physical Properties
| Property | Value |
|---|---|
| Molecular Formula | C_{18}H_{18}ClN_{3}O_{2}S |
| Molecular Weight | 365.81 g/mol |
| Solubility | Soluble in DMSO |
| Stability | Stable under normal conditions |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Formation of the urea linkage through reaction between isocyanates and amines.
- Condensation reactions to introduce the thiophene carbonyl group.
- Cyclization processes to form the tetrahydroquinoline structure.
Analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to confirm the structure and purity of the synthesized compound.
Biological Activity
Research into the biological activity of this compound has indicated several potential therapeutic effects:
Anticancer Activity
Studies have demonstrated that compounds with similar structural features exhibit significant anticancer properties. For instance, derivatives of tetrahydroquinoline have shown cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Antimicrobial Activity
The compound has been evaluated for antimicrobial properties against several bacterial strains. Preliminary studies suggest it may possess moderate antibacterial activity, potentially linked to its ability to disrupt bacterial cell wall synthesis or function.
Anti-inflammatory Effects
The anti-inflammatory potential is another area of interest. Compounds in this class may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), contributing to their therapeutic effects in inflammatory diseases.
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:
- Enzyme Inhibition: The urea moiety may facilitate binding to enzymes involved in cancer progression or inflammation.
- Receptor Interaction: The structural components may allow for interaction with cellular receptors that mediate growth and inflammatory responses.
Case Studies
Several case studies have explored the efficacy of similar compounds in clinical settings:
- Case Study 1: A study on tetrahydroquinoline derivatives demonstrated significant tumor reduction in murine models when administered at specific dosages.
- Case Study 2: Clinical trials involving compounds with similar structures showed promise in treating chronic inflammatory conditions, with reduced symptoms reported among participants.
Q & A
Q. Critical Parameters :
| Factor | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Solvent | DCM/Toluene | Prevents side reactions |
| Temperature | 80–110°C (reflux) | Accelerates coupling |
| Base | Triethylamine (2 eq.) | Scavenges HCl effectively |
Basic: Which analytical techniques are essential for structural confirmation?
Answer:
Combine multiple orthogonal methods:
- Single-crystal X-ray diffraction : Resolves bond lengths/angles (e.g., achieved R = 0.068 for a chlorophenyl urea analog) .
- NMR spectroscopy :
- ¹H NMR: Identify urea NH protons (δ 8.5–9.5 ppm) and aromatic substituents.
- ¹³C NMR: Confirm carbonyl (C=O, ~155 ppm) and thiophene/thioquinoline carbons .
- HRMS : Validate molecular weight (±0.001 Da accuracy) .
- HPLC : Assess purity (>98%) using a C18 column with acetonitrile/water gradient .
Advanced: How can researchers address low yields in the urea coupling step?
Answer:
Low yields often arise from moisture ingress or competing reactions. Mitigation strategies:
- Moisture control : Use molecular sieves (3Å) in solvents and pre-dry amines at 60°C under vacuum .
- Catalyst screening : Test carbodiimides (e.g., DCC) or HOBt to activate intermediates, as in ’s polymer synthesis .
- In situ monitoring : Track isocyanate consumption via FTIR (disappearance of ~2270 cm⁻¹ peak) .
Case Study :
reported 75% yield for a related urea derivative under anhydrous reflux. Replicating these conditions with stoichiometric adjustments improved yields from 45% to 68% in pilot trials .
Advanced: How to resolve discrepancies in reported biological activities of structural analogs?
Answer:
Contradictory bioactivity data require:
- Purity validation : LC-MS to detect impurities >0.5% (per ’s safety thresholds) .
- Assay standardization : Compare enzyme inhibition (IC₅₀) vs. cell viability (MTT assay) to identify protocol-dependent variability .
- Structural benchmarking : Co-crystallize with target proteins (e.g., ’s crystallographic approach) to confirm binding modes .
Example :
Substituent variations (e.g., 3,4-dichlorophenyl vs. thiophene-2-carbonyl in vs. 15) alter hydrophobicity, explaining divergent IC₅₀ values in kinase assays .
Basic: What key structural features influence reactivity and stability?
Answer:
- Urea core : Susceptible to hydrolysis under acidic/basic conditions. Stabilize with lyophilization or argon storage .
- Electron-withdrawing groups : The 5-chloro-2-methoxyphenyl moiety enhances electrophilicity, favoring nucleophilic attack (amine coupling) .
- Thiophene-thioquinoline system : Planar aromatic regions may promote π-π stacking in target binding .
Advanced: What computational and experimental methods validate conformational stability?
Answer:
- DFT calculations : Compare optimized geometries (e.g., Gaussian 16, B3LYP/6-31G**) with X-ray data () to assess torsional angles .
- VT-NMR : Perform variable-temperature ¹H NMR (25–80°C) to detect rotational barriers in the urea linkage .
- DSC/TGA : Measure thermal stability (decomposition >200°C) and phase transitions .
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